REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([CH:16]1OCC[O:17]1)CC.[CH2:21]1[O:23][CH2:22]1>C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.C([N+](CC)(CC)CC)C.C([N+](CC)(CC)CC)C>[C:1]([O:12][CH2:21][CH2:22][OH:23])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:13][CH2:16][OH:17])=[O:7])=[CH:4][CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCO1
|
Name
|
tetraethyl ammonium terephthalate
|
Quantity
|
0.11 mol
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].C(C)[N+](CC)(CC)CC.C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
473 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
A 3-liter stirred autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
After about 31/2 minutes the reaction is terminated
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
the unreacted terephthalic acid removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
Cooling of the filtrate to about 18° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCCO)C=C1)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 742 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |